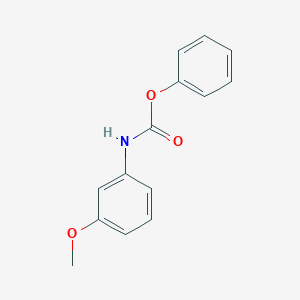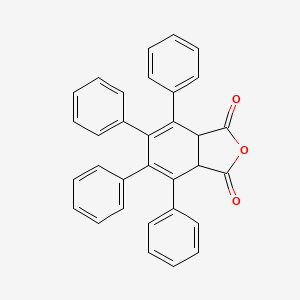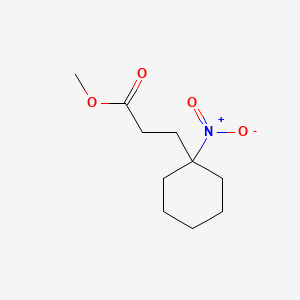
Diisopropyl benzoylamidophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropyl benzoylamidophosphate is an organophosphorus compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of diisopropyl groups, a benzoyl group, and a phosphoramidate moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diisopropyl benzoylamidophosphate typically involves the reaction of benzoyl chloride with diisopropyl phosphoramidate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Diisopropyl benzoylamidophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzoyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized phosphoramidates.
Aplicaciones Científicas De Investigación
Diisopropyl benzoylamidophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of phosphatase enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving dysregulated phosphatase activity.
Industry: It is used in the development of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of diisopropyl benzoylamidophosphate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition is often irreversible, making it a potent inhibitor of enzymes like acetylcholinesterase. The molecular pathways involved include the formation of a stable enzyme-inhibitor complex, which disrupts normal enzymatic function.
Comparación Con Compuestos Similares
Similar Compounds
Diisopropyl fluorophosphate: A well-known enzyme inhibitor used in biochemical research.
Diisopropyl methylphosphonate: Studied for its applications in chemical warfare agent degradation.
Benzoyl phosphates: A class of compounds with similar structural features and reactivity.
Uniqueness
Diisopropyl benzoylamidophosphate is unique due to its specific combination of diisopropyl and benzoyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where selective inhibition of enzymes is required, as well as in the synthesis of complex organophosphorus compounds.
Propiedades
Número CAS |
3808-08-0 |
|---|---|
Fórmula molecular |
C13H20NO4P |
Peso molecular |
285.28 g/mol |
Nombre IUPAC |
N-di(propan-2-yloxy)phosphorylbenzamide |
InChI |
InChI=1S/C13H20NO4P/c1-10(2)17-19(16,18-11(3)4)14-13(15)12-8-6-5-7-9-12/h5-11H,1-4H3,(H,14,15,16) |
Clave InChI |
XGRJGMZUZVGTHF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(NC(=O)C1=CC=CC=C1)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5Z)-3-benzyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11960730.png)

![2-Hydroxy-3-[(2-hydroxy-4-oxo-chromen-3-yl)-(4-propan-2-ylphenyl)methyl]chromen-4-one](/img/structure/B11960738.png)
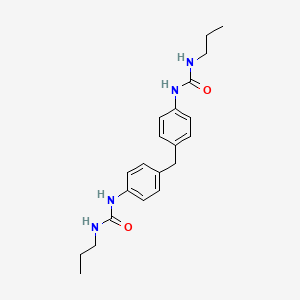
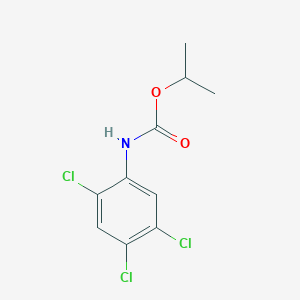
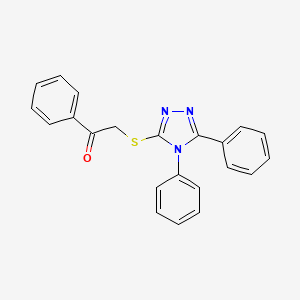
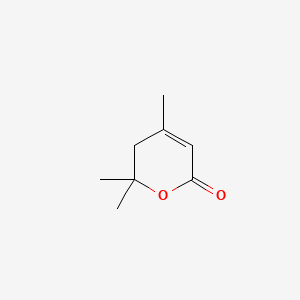
![1-(Bromomethyl)-3-[3-(bromomethyl)benzyl]benzene](/img/structure/B11960753.png)

